![molecular formula C18H22N2O2 B3174945 N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide CAS No. 954579-82-9](/img/structure/B3174945.png)
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide, or AMIPPA, is an organic compound that is used in various scientific research applications. It is most commonly used in biochemical and physiological experiments, and is known to have a wide range of effects on cells, tissues, and organisms.
Scientific Research Applications
Advanced Oxidation Processes in Environmental Degradation
A study focused on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the significance of researching chemical compounds' reactivity and degradation products. The use of AOPs to treat contaminants in water illustrates the application of chemical research in environmental science, particularly in understanding the biotoxicity of degradation by-products. This research can extend to compounds like N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide, where studying its environmental fate could be crucial for ecological safety (Qutob et al., 2022).
Carcinogenicity Evaluation of Chemical Analogs
Research on the thiophene analogs of carcinogens provides insight into the methodology for evaluating the potential health risks of chemical compounds. This study showcases the importance of structural analysis and bioassays in determining a compound's carcinogenic potential, relevant to new chemicals being introduced for scientific or commercial use (Ashby et al., 1978).
Toxicology of Chemical Derivatives
The toxicological review of acetamide, formamide, and their derivatives underscores the importance of understanding the biological effects of chemical compounds and their metabolites. This body of research is vital for assessing safety and health implications, providing a foundation for evaluating compounds with similar structures or functionalities (Kennedy, 2001).
Exploration of N-acetylcysteine in Psychiatry
Investigations into the therapeutic potential of N-acetylcysteine (NAC) in psychiatric disorders illustrate the broader scope of chemical research applications in medicine beyond traditional roles. Such studies reveal how chemical compounds can modulate neurological pathways, offering insights into novel treatment approaches that could be applicable to researching the effects of other acetamide derivatives (Dean et al., 2011).
Synthetic Opioids and Public Health
The review on non-fentanil novel synthetic opioids, focusing on N-substituted benzamides and acetamides, highlights the impact of synthetic compounds on public health. This research area demonstrates the need for continuous monitoring and evaluation of new synthetic compounds for their potential abuse and health effects, which is pertinent to the oversight of any new chemical entities entering the market (Sharma et al., 2018).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVTSVJAMPHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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